molecular formula C24H22BrN3O5 B11111465 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11111465
M. Wt: 512.4 g/mol
InChI Key: YAYMHFWIDYUQAR-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a benzamide group, and a hydrazinylcarbonyl group attached to a phenyl ring. The compound’s structure suggests it may have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multiple steps:

    Formation of the hydrazone: The reaction between 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with 4-aminobenzoic acid: The hydrazone is then coupled with 4-aminobenzoic acid under acidic conditions to form the hydrazinylcarbonyl derivative.

    Bromination: The final step involves bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydrazinylcarbonyl group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the hydrazinylcarbonyl group.

    Reduction Products: Reduced forms of the hydrazinylcarbonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinylcarbonyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to the presence of the trimethoxybenzylidene group, which may impart distinct chemical and biological properties compared to other bromobenzamides. This structural feature could influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C24H22BrN3O5

Molecular Weight

512.4 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H22BrN3O5/c1-31-20-12-15(13-21(32-2)22(20)33-3)14-26-28-23(29)16-8-10-17(11-9-16)27-24(30)18-6-4-5-7-19(18)25/h4-14H,1-3H3,(H,27,30)(H,28,29)/b26-14+

InChI Key

YAYMHFWIDYUQAR-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.